molecular formula C23H19Cl2F4N3O4 B6618531 Isocycloseram CAS No. 2061933-85-3

Isocycloseram

Cat. No.: B6618531
CAS No.: 2061933-85-3
M. Wt: 548.3 g/mol
InChI Key: WLSQDEYDCAGPIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isocycloseram involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the use of 4-bromo-2-methylbenzoic acid as a starting material, which undergoes several reactions to form an isoxazoline intermediate. This intermediate is then reacted with D-cycloserine to form the final product .

Industrial Production Methods: Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for purification and quality control. The process includes the preparation of calibration solutions and the use of acetonitrile as a solvent. The reaction conditions are carefully controlled to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Isocycloseram undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various isoxazoline derivatives, each with unique insecticidal properties .

Mechanism of Action

Isocycloseram acts as a noncompetitive antagonist of the invertebrate γ-aminobutyric acid (GABA) receptor. It targets the Rdl GABA receptor at a site distinct from that of fiproles and cyclodienes. This unique binding site allows it to effectively control pests with resistance to other insecticides . The compound disrupts normal nerve impulse transmission in insects, leading to paralysis and death .

Comparison with Similar Compounds

Uniqueness: Isocycloseram is unique due to its high efficacy and selectivity against a broad range of pests. Its distinct binding site on the GABA receptor makes it effective against pests with resistance to other insecticides . Additionally, its high safety margin for mammals makes it a preferred choice in agricultural pest control .

Properties

IUPAC Name

4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2F4N3O4/c1-3-32-21(34)18(10-35-32)30-20(33)14-5-4-12(6-11(14)2)17-9-22(36-31-17,23(27,28)29)13-7-15(24)19(26)16(25)8-13/h4-8,18H,3,9-10H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSQDEYDCAGPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(CO1)NC(=O)C2=C(C=C(C=C2)C3=NOC(C3)(C4=CC(=C(C(=C4)Cl)F)Cl)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2F4N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801335894
Record name Isocycloseram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801335894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2061933-85-3
Record name Isocycloseram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801335894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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